molecular formula C₈H₄D₉NO₂ B1157382 Propargyl butylcarbamate-d9

Propargyl butylcarbamate-d9

Cat. No.: B1157382
M. Wt: 164.25
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl butylcarbamate-d9 is a deuterated analog of propargyl butylcarbamate, where nine hydrogen atoms have been replaced by the stable isotope deuterium. This labeling makes it a critical tool in modern chemical and pharmacological research, primarily serving as an internal standard in mass spectrometry-based analytical methods. Its use ensures highly accurate quantification of the non-deuterated parent compound in complex biological matrices, which is essential for conducting precise pharmacokinetic, metabolic, and toxicological studies. The presence of the propargyl group, a highly versatile moiety in synthetic chemistry, also positions this compound as a valuable synthetic intermediate . Propargyl derivatives are recognized as useful building blocks for the synthesis and functionalization of more complex structures, and the propargyl group can serve as a handle for further chemical modifications, including those via click chemistry. Researchers can leverage this compound to develop advanced analytical assays and to explore novel synthetic pathways in the creation of deuterated molecules for various research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₈H₄D₉NO₂

Molecular Weight

164.25

Synonyms

2-Propynyl Butylcarbamate-d9;  N-Butyl-d9 Propargyl Carbamate;  N-Butylcarbamic-d9 Acid 2-Propyn-1-yl Ester

Origin of Product

United States

Advanced Synthetic Methodologies for Deuterated Propargyl Butylcarbamate Analogues

Strategies for Site-Selective Deuterium (B1214612) Incorporation

The synthesis of propargyl butylcarbamate-d9 necessitates a robust strategy for the selective replacement of hydrogen with deuterium atoms on the butyl moiety. Two primary approaches are considered: direct hydrogen isotope exchange (HIE) on the final molecule or a related precursor, and the construction of the molecule from previously deuterated building blocks.

Hydrogen Isotope Exchange (HIE) Catalysis for Deuterium Labeling

Hydrogen Isotope Exchange (HIE) represents an atom-economical method for deuterium labeling where C-H bonds are directly converted to C-D bonds. study.com This approach is often catalyzed by transition metals and can be a powerful tool for late-stage deuteration. nih.govgoogle.com

Transition metal catalysts have emerged as highly effective for facilitating the exchange of hydrogen for deuterium. study.com Catalysts based on iridium, rhodium, ruthenium, and palladium have been extensively studied for their ability to activate otherwise inert C-H bonds. rsc.orgnih.govrsc.org The general mechanism involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form a C-D bond, with a deuterium source such as deuterium oxide (D₂O) or deuterium gas (D₂). rsc.org

For the deuteration of the butyl group in a propargyl butylcarbamate framework, a suitable transition metal catalyst would need to selectively activate the aliphatic C-H bonds of the butyl chain. Challenges can arise from the presence of other potentially reactive sites in the molecule, such as the propargyl group and the carbamate (B1207046) functionality.

Table 1: Comparison of Transition Metal Catalysts for C-H Deuteration

Catalyst Type Common Deuterium Source Advantages Disadvantages
Iridium (e.g., Crabtree's catalyst) D₂ gas High activity for aliphatic C-H bonds Can be expensive, may require specialized equipment for handling D₂
Rhodium D₂O, deuterated solvents Good functional group tolerance Can sometimes lead to scrambling of the deuterium label
Palladium D₂O, deuterated acids Versatile for various substrates Often requires directing groups for high regioselectivity

Achieving the desired d9-isotopologue of propargyl butylcarbamate via HIE requires precise control over which C-H bonds are activated. The regioselectivity of HIE reactions on alkanes and alkyl chains is influenced by several factors, including the catalyst, ligands, and substrate electronics and sterics. rsc.org In the absence of directing groups, transition metal catalysts often exhibit a preference for the activation of less sterically hindered primary C-H bonds. rsc.org However, achieving exhaustive deuteration of the entire butyl chain to produce a d9 analogue via HIE without affecting other parts of the molecule can be challenging. The presence of the carbamate group could potentially direct the catalyst to nearby C-H bonds, but this effect is often limited to the α or β positions. Therefore, achieving full deuteration of the butyl chain might require harsh reaction conditions, which could lead to side reactions or decomposition.

Synthesis Utilizing Deuterated Precursors

A more controlled and often preferred method for synthesizing specifically labeled compounds like this compound is to build the molecule from isotopically enriched starting materials. google.comcdnsciencepub.com This "bottom-up" approach ensures that the deuterium atoms are located at the desired positions.

The key to this synthetic strategy is the preparation of a butyl precursor that is fully deuterated. Two common starting points for this are deuterated butanol or deuterated butylamine (B146782).

Deuterated Butanol (Butan-1,1,2,2,3,3,4,4,4-d9-ol): This can be synthesized through various methods, including the reduction of a deuterated butyric acid derivative with a strong deuteride (B1239839) reducing agent like lithium aluminum deuteride (LiAlD₄). Another approach involves the catalytic exchange of all C-H bonds in butanol with deuterium from D₂O under specific catalytic conditions. rsc.org

Deuterated Butylamine (Butan-1,1,2,2,3,3,4,4,4-d9-amine): This precursor can be prepared from the corresponding deuterated butanol via a number of synthetic transformations, such as conversion to a tosylate followed by reaction with an ammonia (B1221849) equivalent, or through a Gabriel synthesis. Alternatively, direct amination of deuterated butanol can be explored.

Table 2: Synthetic Routes to N-(Deuterated-butyl) Precursors

Precursor Synthetic Method Deuterium Source Typical Deuterium Incorporation
Butan-d9-ol Reduction of deuterated butyl ester LiAlD₄ >98%
Butan-d9-ol H/D exchange of butanol D₂O, Mn or Fe catalyst rsc.org Variable, can be high with optimization
Butan-d9-amine From Butan-d9-ol via Mitsunobu reaction N/A >95%

Once the N-(deuterated-butyl) precursor is in hand, the final step is the formation of the carbamate linkage. There are two primary and efficient methods to achieve this:

Reaction with Propargyl Chloroformate: N-(deuterated-butyl)amine can be reacted with propargyl chloroformate in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This is a common and generally high-yielding method for carbamate formation. The solvolysis of propargyl chloroformate has been studied, indicating its reactivity towards nucleophiles. nih.govresearchgate.net

Reaction with Propargyl Alcohol and a Phosgene (B1210022) Equivalent: A safer alternative to using propargyl chloroformate is to react N-(deuterated-butyl)amine with a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole, to form an isocyanate or an activated carbamate in situ, which then reacts with propargyl alcohol.

Reaction of Deuterated Butanol with Propargyl Isocyanate: An alternative route involves the reaction of deuterated butanol with propargyl isocyanate. This reaction is typically catalyzed by a Lewis acid or a tertiary amine and is often very efficient. The kinetics of isocyanate reactions with alcohols have been studied and are generally favorable. rsc.org

The choice of method will depend on the availability of starting materials and the desired scale of the synthesis. Both routes, when starting with a fully deuterated butyl precursor, are expected to yield this compound with high isotopic purity.

Detailed Chemical Synthesis Pathways for Propargyl Butylcarbamate and its Deuterated Variants

The construction of propargyl butylcarbamate and its deuterated forms can be achieved through several synthetic routes. These pathways primarily involve the formation of the carbamate linkage between a propargyl group and a butyl or deuterated butyl chain.

A primary method for synthesizing carbamates is the reaction of an alcohol with an isocyanate. kuleuven.be In this case, propargyl butylcarbamate is formed by the reaction of propargyl alcohol with n-butyl isocyanate. google.comgoogleapis.com This reaction is the basis of the polyurethane industry and is known for its efficiency. kuleuven.be The reaction is typically carried out by combining the two reactants, often in a gas-phased condition or in the presence of an inert solvent to manage the reaction's exothermic nature. google.comnoaa.gov

The synthesis can be optimized by carefully controlling the reaction parameters. For instance, a method has been developed where propargyl alcohol and n-butyl isocyanate are vaporized and reacted in a porous fixed-bed reactor. google.com This approach allows for precise temperature control, typically between 115°C and 160°C, and short reaction times of 20 to 60 minutes, leading to high yields of the crude product. google.com To ensure the complete consumption of the highly reactive n-butyl isocyanate, a slight molar excess of propargyl alcohol (1.0 to 1.1:1) is often used. google.com

Reactant AReactant BMolar Ratio (A:B)TemperatureReaction TimeYieldReference
Propargyl Alcoholn-Butyl Isocyanate1.0 - 1.1 : 1115 - 160 °C20 - 60 min>99% google.com
Propargyl Alcoholn-Butyl IsocyanateNot Specified30 - 80 °C4 - 10 hoursNot Specified google.com

This table summarizes typical reaction conditions for the synthesis of propargyl butylcarbamate via the isocyanate route.

An alternative pathway to propargyl butylcarbamate involves the reaction of propargyl alcohol with n-butyl formate. google.compatsnap.com This process is conducted in the presence of a catalyst, such as pyridine, at temperatures ranging from 20°C to 80°C. google.compatsnap.com The reaction typically proceeds over 4 to 10 hours. google.com This method has been reported to achieve high average yields of up to 96.3%, with the crude product having a purity of 95%. google.compatsnap.com The final product is purified by distillation. google.com

Reactant AReactant BCatalystTemperatureReaction TimeAverage YieldReference
Propargyl Alcoholn-Butyl FormatePyridine20 - 80 °C4 - 10 hours96.3% google.compatsnap.com

This table outlines the reaction conditions for the synthesis of propargyl butylcarbamate using n-butyl formate.

The synthesis of this compound involves incorporating a deuterated butyl group. nih.gov This is typically achieved by using a deuterated starting material, such as n-butyl-d9 amine or n-butyl-d9 isocyanate, in a multi-step synthetic sequence. nih.govbeilstein-journals.org Carbamates, due to their stability and attenuated basicity compared to amines, are ideal intermediates in multi-step syntheses. nih.gov

One general strategy involves first forming a carbamate from a deuterated amine. This can then be followed by reactions to introduce the propargyl group. Alternatively, a deuterated isocyanide can be used in multicomponent reactions to build the desired deuterated product. beilstein-journals.org The key is to introduce the deuterium label early in the synthesis using a commercially available or specially synthesized deuterated reagent to ensure its incorporation into the final molecular structure. beilstein-journals.org The specific synthesis of this compound would likely follow the isocyanate pathway (Section 2.2.1), substituting standard n-butyl isocyanate with its deuterated counterpart, n-butyl-d9 isocyanate.

Assessment of Isotopic Enrichment and Chemical Purity in Synthesized this compound

Determining the isotopic enrichment and chemical purity of deuterated compounds is essential to validate the synthesis and ensure their suitability for use as internal standards or in metabolic research. rsc.orgrsc.org A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of a molecule and the position of isotopic labels. rsc.orgrsc.org In the case of this compound, ¹H NMR would be used to verify the absence of protons on the butyl chain. The integration of the remaining proton signals (from the propargyl group) against a certified internal standard allows for the quantification of the compound's purity.

Deuterium NMR (²H NMR) can also be performed to directly observe the deuterium signals, confirming their presence and location on the butyl group. By comparing the integrals of the proton signals from the non-deuterated parts of the molecule to the deuterium signals, a relative isotopic purity can be determined. rsc.orgrsc.org

Analytical TechniqueInformation ProvidedApplication to this compound
¹H NMRConfirms structural integrity, identifies positions of remaining protons, quantifies chemical purity.Absence of signals in the butyl region; integration of propargyl protons against a standard.
²H NMRDirectly detects deuterium atoms, confirms label positions.Presence of signals corresponding to the deuterated butyl chain.

This table describes the use of NMR techniques for the analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive method used to determine the isotopic purity of deuterated compounds. nih.gov By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS can distinguish between molecules with different numbers of deuterium atoms (isotopologues). nih.gov

For this compound, the analysis would involve identifying the [M+H]⁺ ion peak for the fully deuterated species (d9). rsc.orgrsc.org The presence and relative abundance of ions corresponding to partially deuterated (d1 to d8) and non-deuterated (d0) species are also measured. rsc.org The isotopic purity is calculated based on the relative intensities of these peaks. nih.gov This method allows for a rapid and precise determination of the isotopic enrichment of the synthesized compound. rsc.orgnih.gov

IsotopologueDescriptionExpected [M+H]⁺ (m/z)Purpose of Measurement
d9Fully deuterated species~165.15Determine abundance of desired product
d8Species with one less deuterium~164.14Quantify major isotopic impurity
d0Non-deuterated species~156.10Quantify non-deuterated impurity

This table presents a hypothetical HRMS data analysis for assessing the isotopic purity of this compound. The m/z values are approximate.

Analytical Methodologies for the Characterization and Quantification of Propargyl Butylcarbamate D9

Mass Spectrometry (MS) in Advanced Research Applications

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, making it indispensable for molecular weight determination and structural elucidation. For isotopically labeled compounds like Propargyl butylcarbamate-d9, it serves critical roles in quantitative analysis and reaction mechanism studies.

Application of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative method that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. This compound, with its nine deuterium (B1214612) atoms, is an ideal internal standard for the quantification of its non-deuterated counterpart, Propargyl butylcarbamate.

The principle of IDMS lies in adding a known amount of the isotopically labeled standard (this compound) to a sample containing the analyte of interest (Propargyl butylcarbamate). The labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard.

In the mass spectrometer, the analyte and the internal standard are detected at different m/z values due to the mass difference imparted by the deuterium labels. For instance, Propargyl butylcarbamate would have a molecular weight of approximately 155.2 g/mol , while this compound has a molecular weight of about 164.3 g/mol . nih.gov By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the exact concentration of the analyte in the original sample can be calculated with high accuracy and precision, effectively correcting for matrix effects and procedural losses. lcms.cznih.gov This approach is particularly valuable in complex matrices like biological fluids or environmental samples where significant signal suppression or enhancement can occur. lcms.cz

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Deuterated Carbamates

Tandem mass spectrometry (MS/MS) is a technique where ions are subjected to multiple stages of mass analysis, typically involving fragmentation between stages. unito.it This method is crucial for elucidating the structure of molecules by analyzing their fragmentation patterns. When applied to deuterated carbamates like this compound, MS/MS provides invaluable insights into their fragmentation pathways.

In an MS/MS experiment, the precursor ion of the deuterated carbamate (B1207046) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. The fragmentation of carbamates often involves characteristic losses, such as the neutral loss of isocyanate moieties (e.g., CH₃NCO). nih.gov For Propargyl butylcarbamate, common fragmentation would involve cleavages around the carbamate functional group.

The presence of deuterium atoms in this compound serves as a powerful tool for confirming these fragmentation mechanisms. nih.gov By comparing the MS/MS spectrum of the deuterated compound with its non-deuterated analog, researchers can pinpoint which fragments retain the deuterium labels. This information helps to deduce the precise bond cleavages that occur during fragmentation. For example, if a fragment ion has a mass shift of 9 Da compared to the corresponding fragment from the non-deuterated compound, it indicates that the entire butyl-d9 group has remained intact in that fragment. This detailed structural information is essential for identifying unknown metabolites or degradation products of carbamate compounds.

Precursor Ion (m/z)Proposed FragmentUnlabeled Fragment (m/z)Deuterated Fragment (m/z)Mass Shift (Da)
156.1 (M+H)⁺[C₄H₉NHCO]⁺100.1109.1+9
156.1 (M+H)⁺[C₃H₃O]⁺55.055.00
156.1 (M+H)⁺[C₄H₉]⁺57.166.1+9

This table presents hypothetical fragmentation data for Propargyl butylcarbamate and its d9 analogue to illustrate the principles of fragmentation analysis.

Quantitation of Carbamate Species in Complex Matrices Using Deuterated Analogues

The accurate quantification of carbamate pesticides and other related compounds in complex matrices such as food, water, and soil is a significant analytical challenge. nih.govmdpi.com These matrices often contain a multitude of interfering substances that can affect the ionization efficiency of the analyte in the mass spectrometer, leading to inaccurate results.

The use of deuterated analogues, such as this compound, as internal standards is a widely accepted strategy to overcome these matrix effects. lcms.cz Because the deuterated standard co-elutes with the native analyte during chromatography and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant, allowing for reliable quantification.

For example, in the analysis of carbamate pesticide residues in fruits and vegetables, a known amount of a deuterated carbamate standard is added to the sample extract before injection into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. nih.gov The system is set up to monitor specific precursor-to-product ion transitions for both the native pesticide and the deuterated standard (a technique known as Multiple Reaction Monitoring or MRM). This highly selective and sensitive method allows for the detection and quantification of carbamates at very low levels, even in the presence of complex matrix components. researchgate.net The recoveries of carbamates from spiked samples using this methodology have been shown to be in the range of 88.1% to 118.4% with coefficients of variation below 10%. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure, dynamics, and chemical environment of molecules. For isotopically labeled compounds, NMR is essential for verifying the position and extent of labeling.

Determination of Deuterium Labeling Patterns via ¹H NMR and ¹³C NMR Spectroscopy

¹H (proton) and ¹³C NMR spectroscopy are fundamental techniques used to confirm the successful and specific incorporation of deuterium atoms in a molecule like this compound.

In ¹H NMR spectroscopy, the presence of deuterium in place of a proton results in the disappearance of the corresponding proton signal. wikipedia.org For this compound, the signals corresponding to the nine protons on the butyl group would be absent in the ¹H NMR spectrum, providing clear evidence of deuteration. The remaining signals for the propargyl group protons would remain, confirming the specific location of the labels.

In ¹³C NMR spectroscopy, the carbon atoms directly bonded to deuterium exhibit distinct changes. The coupling between carbon-13 and deuterium (a spin-1 nucleus) leads to a splitting of the carbon signal into a multiplet (typically a triplet for a CD group, a quintet for a CD₂ group, etc.). Furthermore, the resonance of the deuterated carbon is shifted slightly upfield due to the isotopic effect. huji.ac.il These characteristic changes in the ¹³C spectrum unequivocally confirm the position of the deuterium labels. researchgate.net

PositionPropargyl butylcarbamate ¹H Shift (ppm, hypothetical)This compound ¹H Shift (ppm, hypothetical)Propargyl butylcarbamate ¹³C Shift (ppm, hypothetical)This compound ¹³C Shift (ppm, hypothetical)
Butyl-CH₃0.9Absent13.8~13.5 (multiplet)
Butyl-CH₂1.3Absent19.5~19.2 (multiplet)
Butyl-CH₂1.5Absent31.2~30.9 (multiplet)
N-CH₂3.1Absent40.5~40.2 (multiplet)
O-CH₂4.74.752.052.0
C≡CH2.52.575.075.0
C≡CH--78.078.0

This table presents hypothetical NMR data to illustrate how deuterium labeling is confirmed. Actual shifts may vary.

Investigation of Isotopic Perturbations on Spectroscopic Signatures

The substitution of a proton (¹H) with a deuteron (B1233211) (²H) can cause subtle but measurable changes in the spectroscopic properties of a molecule, known as isotopic effects. In NMR spectroscopy, these perturbations can provide valuable information about molecular structure and bonding.

Deuterium is slightly less electron-donating than protium (B1232500), which can lead to small changes in the chemical shifts of nearby nuclei. This is known as a secondary isotope shift. For example, in the ¹³C NMR spectrum of this compound, the carbon atoms adjacent to the deuterated butyl group may experience small upfield shifts (typically <0.1 ppm) compared to the non-deuterated compound. huji.ac.il While small, these shifts can be detected by high-resolution NMR instruments and can provide insights into the electronic environment within the molecule.

These isotopic perturbations are a consequence of the different zero-point vibrational energies of C-H versus C-D bonds. bibliotekanauki.pl The C-D bond has a lower zero-point energy and a slightly shorter average bond length, which subtly alters the electron shielding around neighboring nuclei. fu-berlin.de The study of these effects can be particularly informative in systems with hydrogen bonding or other weak interactions. bibliotekanauki.pl

Chromatographic Separation Techniques Coupled with Deuterated Standards

The use of deuterated standards, such as this compound, in chromatographic analysis is a well-established practice for improving the accuracy of quantification. These standards are ideal internal standards as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by mass spectrometry. This allows for the correction of sample loss during preparation and instrumental analysis.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbamates due to its suitability for thermally labile compounds. For the separation and purity analysis of this compound, a reversed-phase HPLC method is typically employed. This approach separates compounds based on their hydrophobicity.

A common setup for the HPLC analysis of carbamates involves a C18 column, which is a versatile stationary phase suitable for a wide range of compounds. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, allowing for gradient elution to effectively separate the analyte of interest from any impurities. Detection is commonly achieved using a UV detector, as carbamates generally exhibit UV absorbance. The purity of this compound can be determined by analyzing the chromatogram for the presence of any secondary peaks.

Below is an interactive data table summarizing typical HPLC parameters for the analysis of carbamate compounds, which would be applicable to this compound.

ParameterValue
Column C18 (e.g., 150 mm x 2.0 mm, 5 µm)
Mobile Phase Acetonitrile/Water mixture
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV (e.g., 200 nm)
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Carbamate Analysis

While some carbamates are thermally labile, Gas Chromatography (GC) can be a suitable technique for the analysis of more volatile carbamates. Due to the potential for thermal degradation in the injector port, careful optimization of the analytical conditions is crucial. For compounds like Propargyl butylcarbamate, GC coupled with a mass spectrometry (MS) detector is a powerful tool for both identification and quantification.

In the analysis of carbamates by GC, a capillary column such as a DB-5 is often utilized. The temperature program of the GC oven is optimized to ensure the separation of the target analyte from other components in the sample matrix. The injector temperature must be carefully controlled to prevent thermal decomposition of the carbamate. In some cases, derivatization techniques can be employed to improve the thermal stability and chromatographic behavior of carbamates.

An interactive data table with typical GC parameters for the analysis of volatile carbamates is provided below.

ParameterValue
Column DB-5 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 150°C
Oven Program Gradient (e.g., 50°C to 100°C at 8°C/min)
Detector Mass Spectrometry (MS) or Flame Ionization Detector (FID)
Injection Mode Split/Splitless

Mechanistic Investigations and Degradation Pathway Elucidation Using Deuterated Propargyl Butylcarbamate

Hydrolytic Stability and Degradation Mechanisms of Carbamates

Carbamates, as a class of compounds, are susceptible to hydrolysis, which is a primary degradation pathway in aqueous environments. tandfonline.comclemson.eduscielo.br The stability of carbamates is significantly influenced by the pH of the surrounding medium.

The study of hydrolysis kinetics provides crucial information about the persistence of a chemical in the environment. For carbamates, the rate of hydrolysis is often determined by measuring the disappearance of the parent compound over time under controlled conditions. The general hydrolysis of a carbamate (B1207046) ester leads to the formation of an alcohol, an amine, and carbon dioxide. upm.edu.myresearchgate.net

In the case of Propargyl butylcarbamate-d9, the butyl group is deuterated. This isotopic labeling is instrumental in identifying and quantifying the degradation products using mass spectrometry-based analytical techniques. The deuterium-labeled fragments provide a distinct mass signature, facilitating their identification amidst a complex mixture of environmental compounds.

The primary degradation products expected from the hydrolysis of Propargyl butylcarbamate would be propargyl alcohol and butylamine (B146782). With the deuterated variant, the resulting butylamine would be N-deuterated (butylamine-d9), allowing for unambiguous confirmation of its origin from the parent molecule.

Table 1: Hypothetical Hydrolysis Products of Propargyl butylcarbamate and its Deuterated Analog

CompoundHydrolysis Products
Propargyl butylcarbamatePropargyl alcohol, Butylamine, Carbon Dioxide
This compoundPropargyl alcohol, Butylamine-d9, Carbon Dioxide

This table illustrates the expected hydrolysis products. The use of the d9 variant allows for clear identification of the butylamine degradation product through its unique mass.

The pH of the aqueous environment plays a critical role in the hydrolysis of carbamates. Generally, carbamate hydrolysis can be catalyzed by both acids and bases. clemson.eduscielo.br However, for many carbamates, the rate of hydrolysis is significantly faster under alkaline (basic) conditions compared to acidic or neutral conditions. researchgate.netresearchgate.net

Under alkaline conditions, the hydrolysis of N-monosubstituted carbamates like propargyl butylcarbamate can proceed through an elimination-addition mechanism involving an isocyanate intermediate. In acidic conditions, the reaction typically involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Studies on various carbamate pesticides have consistently shown that their persistence decreases as the pH increases. For instance, the half-life of many carbamates can be several days or even weeks at acidic to neutral pH, but this can decrease to a matter of hours or minutes at a high pH. regulations.gov While specific data for this compound is not available, this general trend is expected to hold true. The deuteration of the butyl group is not expected to significantly alter the electronic effects governing the hydrolysis mechanism at the carbamate linkage.

Table 2: General Influence of pH on Carbamate Hydrolysis Rate

pH RangeRelative Rate of HydrolysisPredominant Mechanism
Acidic (pH < 6)SlowAcid-catalyzed hydrolysis
Neutral (pH 6-8)ModerateNeutral hydrolysis and base catalysis
Alkaline (pH > 8)RapidBase-catalyzed hydrolysis (E1cB-like)

This table provides a general overview of the effect of pH on carbamate hydrolysis, which is a key factor in its environmental persistence.

Environmental Transformation and Fate Studies of Carbamates

Understanding the environmental fate of a compound involves studying the various processes that can lead to its transformation and transport in different environmental compartments.

In addition to hydrolysis, carbamates can undergo other abiotic degradation processes such as photolysis and oxidation. upm.edu.mynih.gov Photolysis, or degradation by sunlight, can be a significant pathway for the breakdown of pesticides in surface waters and on the surfaces of plants and soil. Oxidation can occur through reactions with naturally occurring oxidants in the environment, such as hydroxyl radicals. nih.gov

The use of this compound in photolysis and oxidation studies would again allow for the precise identification of degradation products. The deuterium (B1214612) label would remain on the butylamine moiety through many of these transformations, aiding in the elucidation of the degradation pathway.

Microbial metabolism is a major pathway for the degradation of many organic compounds in the environment, including carbamates. researchgate.netnih.govmdpi.com Various microorganisms in soil and water possess enzymes, such as esterases and amidases, that can hydrolyze the carbamate linkage, initiating the breakdown of the molecule. nih.govnih.gov The initial step in the microbial degradation of carbamates is often the same as chemical hydrolysis, yielding an alcohol and a carbamic acid, which then decomposes to an amine and carbon dioxide. upm.edu.my

In studies of microbial degradation, this compound would be introduced into a system containing relevant microorganisms (e.g., soil or water samples). By tracking the appearance of deuterated metabolites, researchers can confirm that the degradation is occurring via the metabolism of the target compound and can identify the specific breakdown products. nih.gov This helps in assessing the potential for bioremediation of sites contaminated with this type of compound.

The sorption of a chemical to soil and sediment particles, and its subsequent mobility, are critical factors in determining its potential to leach into groundwater or move into aquatic systems. researchgate.netresearchgate.net Sorption is influenced by the chemical properties of the compound and the characteristics of the soil, such as organic matter content and clay content.

Deuterated tracers like this compound are invaluable in sorption and mobility studies. nih.gov When the deuterated compound is applied to a soil column, its movement through the soil and its partitioning between the soil and water phases can be accurately measured without interference from any pre-existing, non-deuterated compound. This allows for the determination of key environmental fate parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Table 3: Key Parameters in Environmental Fate Studies of Carbamates

ParameterDescriptionImportance
Hydrolysis Half-life (t1/2)Time required for 50% of the compound to hydrolyze.Indicates persistence in aquatic environments.
Photolysis Quantum Yield (Φ)Efficiency of a photon in causing a photochemical reaction.Determines the rate of degradation by sunlight.
Soil Sorption Coefficient (Kd)Ratio of the chemical concentration in soil to that in water at equilibrium.Measures the tendency of a chemical to bind to soil.
Organic Carbon-Normalized Sorption Coefficient (Koc)Kd normalized to the organic carbon content of the soil.Allows for comparison of sorption potential across different soils.
Biotic Degradation RateRate of breakdown of a compound by microorganisms.Indicates the potential for natural attenuation in the environment.

This table outlines important parameters that are investigated in environmental fate studies, where the use of deuterated tracers like this compound can greatly enhance the accuracy of the measurements.

Thermal Degradation Kinetics and Product Analysis of Carbamates (with implications for deuterated forms)

The thermal decomposition of carbamates is a critical area of study for understanding their stability and degradation pathways. While direct research on this compound is limited, valuable insights can be drawn from studies on structurally similar compounds, such as 3-iodo-2-propynyl-butylcarbamate (IPBC). The thermal degradation of IPBC has been shown to follow first-order kinetics, with the degradation rate increasing significantly with temperature. mdpi.comnih.gov For instance, thermal degradation of IPBC is observed to begin at 70°C, and the rate accelerates substantially as the temperature rises to 150°C. mdpi.comnih.gov

Identification of Thermal Degradation Products and Their Formation Pathways

Investigations into the thermal degradation of IPBC have identified several key degradation products, including propargyl butylcarbamate itself. mdpi.com This indicates that deiodination is a primary degradation pathway for IPBC. Other identified products from the thermal decomposition of IPBC include prop-2-yn-1-yl ethylcarbamate, methyl N-butylcarbamate, methylcarbamic acid prop-2-yn-1-ol, 2-propyn-1-ol, 3-iodo-, methylcarbamate, 3-iodoprop-2-yn-1-ol, and 3-iodoprop-2-ynyl N-propylcarbamate. mdpi.com

The formation of these products suggests a complex degradation mechanism involving several types of reactions. mdpi.com The proposed pathways for IPBC degradation include:

Deiodination: The removal of the iodine atom, leading to the formation of propargyl butylcarbamate. mdpi.com

Demethylation, Deethynylation, and Deethylation: The cleavage of various alkyl and alkynyl groups from the carbamate structure. mdpi.com

Hydroxylation: The introduction of a hydroxyl group. mdpi.com

These pathways highlight the susceptibility of different bonds within the carbamate structure to thermal cleavage. For this compound, it is anticipated that similar degradation pathways would occur, leading to a range of smaller molecules. The deuteration of the butyl group is not expected to alter the fundamental degradation pathways, but it may influence the rates of reactions involving the cleavage of C-D bonds.

Table 1: Thermal Degradation Products of 3-iodo-2-propynyl-butylcarbamate (IPBC)

Degradation ProductChemical FormulaProposed Formation Process
Propargyl butylcarbamateC8H13NO2Deiodination
prop-2-yn-1-yl ethylcarbamateC6H9NO2Multiple steps including deiodination and alkyl group rearrangement
methyl N-butylcarbamateC6H13NO2Deethynylation and other rearrangements
methylcarbamic acid prop-2-yn-1-olC5H7NO3Hydrolysis and rearrangement
2-propyn-1-ol, 3-iodo-, methylcarbamateC5H6INO2Rearrangement
3-iodoprop-2-yn-1-olC3H3IOCleavage of the carbamate group
3-iodoprop-2-ynyl N-propylcarbamateC7H10INO2Alkyl group rearrangement

This table is based on the analysis of degradation products from a structurally similar compound, IPBC. mdpi.com

Kinetic Modeling of Thermal Decomposition Processes

The thermal degradation of carbamates like IPBC has been successfully modeled using first-order kinetics. mdpi.comnih.gov The kinetic model is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). For IPBC, the relationship has been determined as k = 3.47 × 10¹²e⁻¹¹¹¹²⁵/RT between 60°C and 150°C. mdpi.comnih.gov

Table 2: Kinetic Parameters for the Thermal Degradation of 3-iodo-2-propynyl-butylcarbamate (IPBC)

ParameterValueUnit
Reaction OrderFirst-order-
Activation Energy (Ea)111.13kJ·mol⁻¹
Pre-exponential Factor (A)3.47 × 10¹²s⁻¹

This data is for a structurally similar compound, IPBC, and provides an estimate for the kinetic behavior of propargyl butylcarbamate. mdpi.com

The deuteration of the butyl group in this compound would likely lead to a kinetic isotope effect (KIE). rsc.orgwikipedia.org A KIE is a change in the reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org If a C-H bond on the butyl group is broken in the rate-determining step of a degradation pathway, replacing hydrogen with deuterium (a C-D bond) would result in a primary KIE, typically slowing down the reaction rate. rsc.org This is because the C-D bond has a lower zero-point energy and is stronger than the C-H bond, requiring more energy to break. Conversely, if the C-H bond is not broken in the rate-determining step, a smaller secondary KIE might be observed. wikipedia.org Therefore, kinetic modeling of the thermal decomposition of this compound would be expected to show slightly different rate constants and potentially a higher activation energy for pathways involving the cleavage of the deuterated butyl group compared to its non-deuterated counterpart.

Theoretical and Computational Chemistry Studies on Deuterated Carbamates

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects

Quantum chemical calculations are a cornerstone in the theoretical investigation of deuterated molecules. These methods, particularly Density Functional Theory (DFT), provide a framework for understanding how the increased mass of deuterium compared to protium (B1232500) affects the vibrational energy levels of a molecule. This difference in zero-point vibrational energy (ZPVE) is the primary origin of the kinetic isotope effect (KIE), where the rate of a chemical reaction can change upon isotopic substitution.

Transition State Characterization and Reaction Rate Predictions

The theoretical prediction of reaction rates and the elucidation of reaction mechanisms heavily rely on the characterization of transition states. fiveable.me Computational methods are employed to locate the transition state structure on the potential energy surface, which is a first-order saddle point. bath.ac.uk The vibrational frequencies of the transition state are then calculated; a key feature is the presence of a single imaginary frequency that corresponds to the motion along the reaction coordinate. bath.ac.uk

For a reaction involving the cleavage of a carbon-hydrogen bond, substituting hydrogen with deuterium (a C-D bond) leads to a lower ZPVE for the C-D bond compared to the C-H bond. princeton.edu This is because the vibrational frequency is inversely proportional to the reduced mass of the vibrating atoms. princeton.edu In the transition state, the C-H/C-D bond is partially or fully broken, and the corresponding vibrational mode is converted into a translational motion along the reaction coordinate, meaning its contribution to the ZPVE is lost. princeton.edu Consequently, the activation energy for the C-D bond cleavage is higher than that for the C-H bond, resulting in a slower reaction rate. This is known as a primary kinetic isotope effect. wikipedia.org

Table 1: Illustrative Data for a Hypothetical Reaction of Propargyl Butylcarbamate

ParameterPropargyl butylcarbamate (H-analog)Propargyl butylcarbamate-d9 (D-analog)
Calculated Zero-Point Vibrational Energy (ZPVE) of Reactant (kcal/mol)125.5118.2
Calculated Zero-Point Vibrational Energy (ZPVE) of Transition State (kcal/mol)120.1113.8
Calculated Activation Energy (kcal/mol)25.026.5
Predicted Reaction Rate Constant (s⁻¹)k_Hk_D
Predicted Kinetic Isotope Effect (k_H/k_D)~7

Computational Modeling of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including the effects of isotopic substitution. rsc.org Deuteration of propargyl butylcarbamate would lead to noticeable changes in its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

In vibrational spectroscopy, the substitution of hydrogen with deuterium in the butyl group of propargyl butylcarbamate would cause a significant shift of the C-H stretching and bending vibrations to lower frequencies (wavenumbers). This is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond. Computational models can predict these shifts with a high degree of accuracy, aiding in the interpretation of experimental spectra. rsc.org

In NMR spectroscopy, the replacement of protons with deuterons in the butyl chain would lead to the disappearance of the corresponding signals in the ¹H NMR spectrum. In ¹³C NMR, the carbons directly bonded to deuterium would exhibit a characteristic multiplet splitting pattern due to spin-spin coupling with the deuteron (B1233211) (which has a spin quantum number of 1). Furthermore, a small upfield shift in the ¹³C chemical shifts of the deuterated carbons is often observed, known as a deuterium isotope effect on the chemical shift. mdpi.com Quantum chemical calculations can predict these changes in chemical shifts and coupling constants. acs.org

Table 2: Predicted Spectroscopic Shifts for this compound

Spectroscopic TechniqueObserved Feature for C-HPredicted Feature for C-D
Infrared (IR) SpectroscopyC-H stretch (~2900 cm⁻¹)C-D stretch (~2100 cm⁻¹)
¹H NMR SpectroscopySignal presentSignal absent
¹³C NMR SpectroscopySinglet (or multiplet from H-H coupling)Triplet (due to C-D coupling) and upfield shift

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. nih.gov For a molecule like this compound, MD simulations can reveal how the deuteration of the butyl group might influence its preferred shapes (conformations) and its interactions with other molecules.

While the energetic differences between conformations are generally not significantly altered by deuteration, the dynamics of transitioning between these conformations can be affected. The increased mass of the butyl-d9 group could lead to slower rotational and vibrational motions, which could be observed in MD simulations.

MD simulations are particularly useful for studying intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov In a condensed phase, the deuterated butyl group of this compound would interact with surrounding molecules. While the electronic character of the C-D bond is very similar to the C-H bond, subtle differences in polarizability and bond length can lead to minor changes in the strength of intermolecular interactions. MD simulations can help to quantify these small differences and their collective effect on the bulk properties of the substance. For instance, studies on the conformational landscape of carbamate (B1207046) monomers have utilized a combination of spectroscopic techniques and DFT simulations to understand their structure. acs.orgnih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a particular property. wikipedia.org In the context of deuterated analogues like this compound, QSAR models could be developed to predict how deuteration influences a specific activity.

For a QSAR model to be relevant to deuterated analogues, the molecular descriptors used in the model must be sensitive to isotopic substitution. While many common descriptors (e.g., molecular weight, logP) will change upon deuteration, more subtle quantum chemical descriptors that capture changes in vibrational frequencies or bond polarizabilities might be necessary to build a predictive model.

If a dataset of deuterated and non-deuterated carbamates with corresponding activity data were available, a QSAR model could be trained to identify the key structural features that are influenced by deuteration and that in turn affect the activity. The deuteration of the butyl group in propargyl butylcarbamate could be represented by descriptors that account for the increased mass and the altered vibrational characteristics of the C-D bonds. Such a model could then be used to predict the activity of other deuterated carbamates.

Table 3: Relevant Molecular Descriptors for QSAR Modeling of Deuterated Carbamates

Descriptor ClassSpecific Descriptor ExampleRelevance to Deuteration
ConstitutionalMolecular WeightDirectly increased by the mass of deuterium.
TopologicalWiener IndexGenerally insensitive to isotopic substitution.
GeometricalMolecular VolumeSlightly altered due to shorter C-D bond lengths.
Quantum ChemicalZero-Point Vibrational Energy (ZPVE)Significantly lowered upon deuteration.
Quantum ChemicalBond PolarizabilitySubtly modified for C-D versus C-H bonds.

Future Research Directions and Emerging Applications

Development of Novel and More Efficient Deuteration Methodologies for Carbamates

The synthesis of deuterated compounds is fundamental to their application. While conventional methods for deuteration often involve drawbacks like high pressures, the need for special catalysts, or the use of D2 gas, research is moving towards more efficient and precise techniques.

Future methodologies are expected to focus on selectivity, efficiency, and milder reaction conditions. A promising area of research is the use of organophotocatalysis. A recently developed approach enables the efficient deuteration of the metabolically labile α-C-H bonds of amines and amides by temporarily masking the amine group as a carbamate (B1207046). nih.gov This photoredox-HAT (Hydrogen Atom Transfer) promoted process facilitates an efficient H/D exchange with deuterium (B1214612) oxide (D₂O), achieving high levels of deuterium incorporation under mild conditions. nih.gov Adapting such innovative strategies for the direct and selective deuteration of carbamates like Propargyl butylcarbamate could significantly streamline their synthesis.

Further research may also explore continuous flow systems, which can offer enhanced safety and control over deuteration reactions. Systems that generate deuterium gas in-situ from the electrolysis of D₂O can improve the purity of the deuterium source and make the process more efficient.

Table 1: Comparison of Deuteration Methodologies

MethodologyDescriptionPotential Advantages for Carbamates
Conventional H-D Exchange Catalytic exchange reactions between the compound and a deuterium source like D₂O or D₂ gas. Well-established principles.
Organophotocatalysis Uses light and a photocatalyst to promote H/D exchange, often via radical intermediates. nih.govHigh regioselectivity, mild reaction conditions, high deuterium incorporation. nih.gov
Continuous Flow Systems In-situ generation of high-purity deuterium gas from D₂O for immediate use in a flow reactor. Enhanced safety, effortless process, high purity of deuterium source.
Metal-Catalyzed Transfer Rhodium-catalyzed transfer of carbamate groups to various substrates, which can be adapted using deuterated starting materials. nih.govGood functional group tolerance, potential for stereocontrol.

Exploration of New Research Applications for Propargyl Butylcarbamate-d9 beyond Current Scope

While this compound is valuable as an internal standard for mass spectrometry and as a tracer in metabolic studies, its unique structure opens doors to novel applications in materials science and enzymology. clearsynth.com

Advanced Materials Research: The propargyl group contains a terminal alkyne, making it an ideal building block for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction could be used to incorporate this compound into polymers or onto surfaces. The presence of deuterium can subtly alter the physicochemical properties of materials. For instance, the "deuterium isotope effect" can enhance the stability and lifespan of organic electronic devices like OLEDs. Exploring the creation of deuterated polymers using this compound could lead to advanced materials with unique thermal, optical, or vibrational properties. researchgate.net

Specific Enzyme Mechanism Studies: Deuterated compounds are powerful tools for elucidating reaction mechanisms through the kinetic isotope effect (KIE). Carbamates are a well-known class of inhibitors for acetylcholinesterase, a key enzyme in the nervous system. nih.gov By synthesizing this compound and its non-deuterated counterpart, researchers could perform detailed mechanistic studies on how this class of compounds interacts with and inhibits target enzymes. Comparing the reaction rates could reveal the rate-determining steps of the enzymatic reaction or the binding mechanism, providing crucial information for the design of new therapeutic agents.

Miniaturization and Automation of Analytical Workflows for Deuterated Carbamates

The analysis of deuterated compounds is critical for quality control and for their application in quantitative studies. The trend in analytical chemistry is toward miniaturization and automation to increase throughput, reduce costs, and minimize waste. unizg.hrtudelft.nl

Future analytical workflows for deuterated carbamates will likely involve micro total analysis systems (µTAS), also known as lab-on-a-chip devices. unizg.hr These systems integrate sample preparation, separation, and detection into a single, small-format device. For carbamates, this could take the form of microfluidic paper-based analytical devices (μ-PADs), which offer an extremely low-cost platform for quantitative determination. nih.gov

Automation, through the use of robotic liquid-handling systems, can remove the potential for human error in sample preparation and allow for high-throughput screening. tudelft.nl Combining automated sample introduction with miniaturized analytical platforms could create a powerful workflow for everything from synthetic reaction monitoring to quantifying deuterated tracers in complex biological or environmental samples. Such systems would offer faster analysis times, reduced consumption of expensive reagents and solvents, and more reliable and reproducible data. tudelft.nlresearchgate.net

Integration of Multi-Omics Approaches in Environmental Fate Studies of Deuterated Tracers

Understanding the environmental fate (eFate) of chemical compounds is crucial for regulatory approval and environmental risk assessment. criver.com Deuterated compounds like this compound can serve as excellent conservative tracers to track the movement and degradation of a substance in environmental systems such as soil and water. researchgate.netusgs.gov

The future of environmental science lies in a holistic, systems-wide approach. The integration of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedentedly deep understanding of how ecosystems respond to chemical exposure. nih.govrsb.org.uk By using this compound as a tracer, researchers can precisely follow the parent compound and its degradation products through an environmental compartment. smithers.com Simultaneously, applying multi-omics techniques to the microbial communities within that system can reveal changes in genetic expression, protein activity, and metabolic pathways in response to the compound's presence. researchgate.net

This integrated approach can move beyond simple degradation kinetics to provide a detailed picture of the functional impact of a chemical on an ecosystem, identifying specific metabolic pathways involved in its breakdown and uncovering potential sublethal effects on key microorganisms. rsb.org.ukresearchgate.net

Q & A

Q. What limitations must be disclosed when extrapolating in vitro propargyl-derivative findings to in vivo systems?

  • Answer : Explicitly address matrix effects (e.g., plasma protein binding differences in deuterated compounds) and metabolic scaling factors. For example, deuterium’s kinetic isotope effect (KIE ~2–10) may artificially enhance in vitro metabolic stability, necessitating in vivo corroboration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.